

Application Notes and Protocols: Synthesis of Candesartan Cilexetil Using Trityl Candesartan Cilexetil

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Compound of Interest

Compound Name: *Trityl candesartan cilexetil*

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These application notes provide a detailed overview and experimental protocols for the synthesis of Candesartan Cilexetil, a potent angiotensin II receptor antagonist, utilizing **Trityl candesartan cilexetil** as a key intermediate. The use of a trityl protecting group on the tetrazole moiety of candesartan is a common strategy to prevent side reactions during the esterification step. The final step involves the deprotection of **Trityl candesartan cilexetil** to yield the active pharmaceutical ingredient (API), Candesartan Cilexetil.

Synthesis Overview

The overall synthesis involves two main stages: the formation of **Trityl candesartan cilexetil** and its subsequent deprotection to yield Candesartan cilexetil.

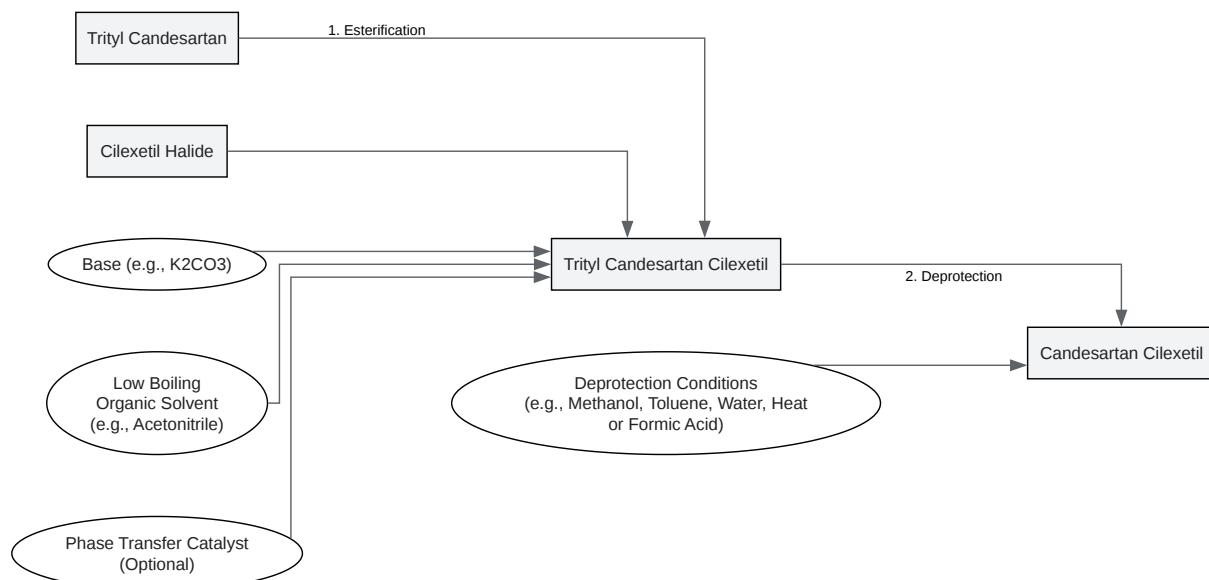
Stage 1: Synthesis of Trityl Candesartan Cilexetil

Trityl candesartan is reacted with a cilexetil halide (e.g., cilexetil chloride or iodoethyl carbonate) in the presence of a base to form **Trityl candesartan cilexetil**.^[1] This reaction protects the tetrazole group, allowing for the selective esterification of the carboxylic acid. The use of a phase transfer catalyst (PTC) can optionally be employed to enhance the reaction rate.^[1]

Stage 2: Deprotection of Trityl Candesartan Cilexetil to Candesartan Cilexetil

The trityl group is removed from **Trityl candesartan cilexetil** to yield the final product, Candesartan cilexetil. This deprotection can be achieved under acidic conditions or by heating in a mixture of an alcohol and a solvent like toluene, with or without the presence of water.[1][2] The choice of deprotection method can influence the purity and yield of the final product.

Synthesis Pathway



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Caption: Synthesis pathway from Trityl Candesartan to Candesartan Cilexetil.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the key steps in the synthesis of Candesartan Cilexetil from **Triyl candesartan cilexetil**, based on cited experimental data.

Table 1: Synthesis of Triyl Candesartan Cilexetil

Reactants	Base	Solvent	Catalyst	Temp. (°C)	Time (h)	Yield (%)	Purity (HPLC, %)	Reference
Triyl candes- artan, Cilexetil chloride	K ₂ CO ₃	Acetonitrile	-	40	8	84.8	94.64	[1]
Triyl candes- artan, Cilexetil chloride	K ₂ CO ₃	Toluene	Tetrabutylammo- nium hydrogen sulfate	50-55	8.5	-	-	[1]
Triyl candes- artan, Cilexetil chloride	K ₂ CO ₃ , KI	DMSO	-	60-65	2	-	-	[3]

Table 2: Deprotection of Triyl Candesartan Cilexetil to Candesartan Cilexetil

Starting Material	Deprotection Conditions	Solvent(s)	Temp. (°C)	Time (h)	Yield (%)	Purity (HPLC, %)	Reference
Tryptyl candesartan cilexetil	Heat	Toluene, Methanol	70	19	88.5	-	[1]
Tryptyl candesartan cilexetil	Heat	Toluene, Methanol	75-80	13	-	-	[1]
Tryptyl candesartan cilexetil	Heat, Water	Toluene, Methanol	Reflux	12	-	-	[1]
Tryptyl candesartan cilexetil	Formic Acid	Dichloro methane, Methanol	25-27	5	-	-	[1]
Tryptyl candesartan cilexetil	Formic Acid	Toluene, Methanol	50-55	7	-	-	[1]
Tryptyl candesartan cilexetil	Heat, Water	Toluene, Methanol	Reflux	4	86	-	[2]
Tryptyl candesartan cilexetil	Heat, Water	Methanol	Reflux	16.5	-	99.82 (after crystalliz ation)	[4]

Trityl candesartan cilexetil	HCl in Methanol	Dichloro methane, Methanol	-14 to -12	3	98	-	[5]
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Experimental Protocols

The following are detailed protocols for the synthesis of **Trityl candesartan cilexetil** and its subsequent deprotection to Candesartan cilexetil.

Protocol 1: Synthesis of Trityl Candesartan Cilexetil

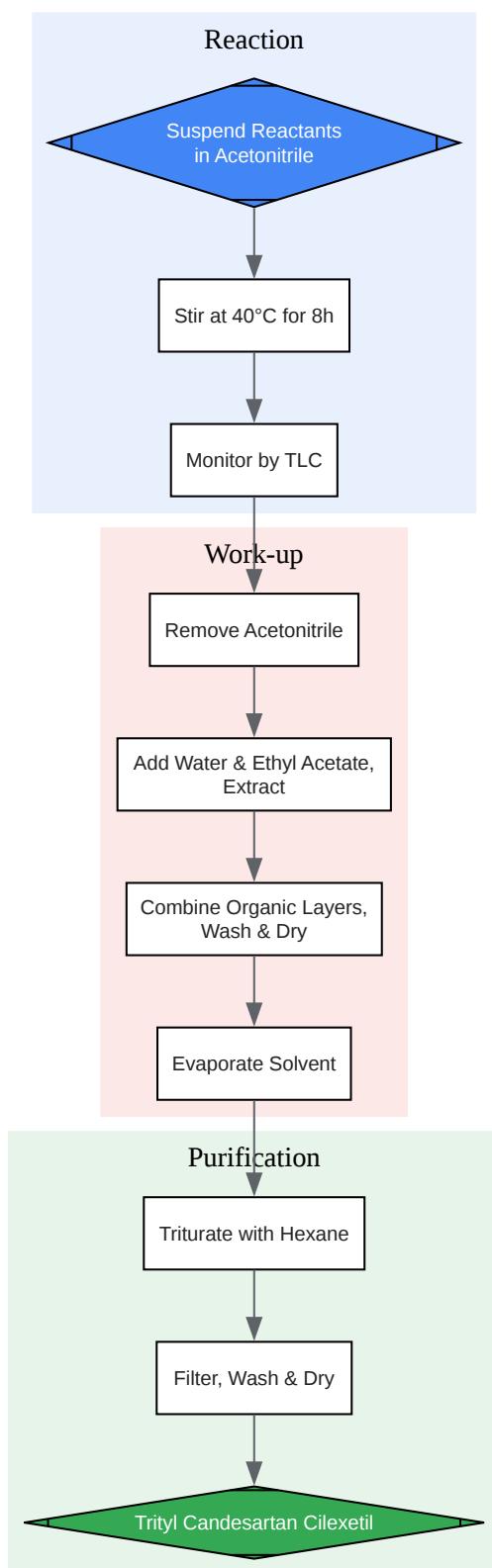
This protocol is based on the method described in patent WO2005037821A2.[1]

Materials:

- Trityl candesartan
- Cilexetil chloride
- Potassium carbonate (K_2CO_3)
- Acetonitrile
- Ethyl acetate
- Water
- Hexane
- Reaction vessel with stirrer and temperature control
- Filtration apparatus
- Rotary evaporator

Procedure:

- Suspend Trityl candesartan (2.0 g, 2.93 mmol), cilexetil chloride (1.21 g, 5.86 mmol), and potassium carbonate (0.81 g, 5.86 mmol) in acetonitrile (19 g).
- Stir the suspension at 40°C for approximately 8 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the acetonitrile at 30-35°C under reduced pressure.
- To the residue, add water (20 ml) and ethyl acetate (30 ml).
- Separate the aqueous layer and extract it with ethyl acetate (2 x 20 ml).
- Combine the organic layers, wash with brine (2 x 10 ml), and dry over sodium sulfate.
- Evaporate the solvent to obtain the crude product.
- Triturate the crude product with hexane (30 ml) at 25-27°C for about 3 hours.
- Filter the solid, wash with hexane (2 x 5 g), and dry under reduced pressure to yield **Trityl candesartan cilexetil**.

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Caption: Workflow for the synthesis of **Trityl Candesartan Cilexetil**.

Protocol 2: Deprotection of Trityl Candesartan Cilexetil (Thermal Method)

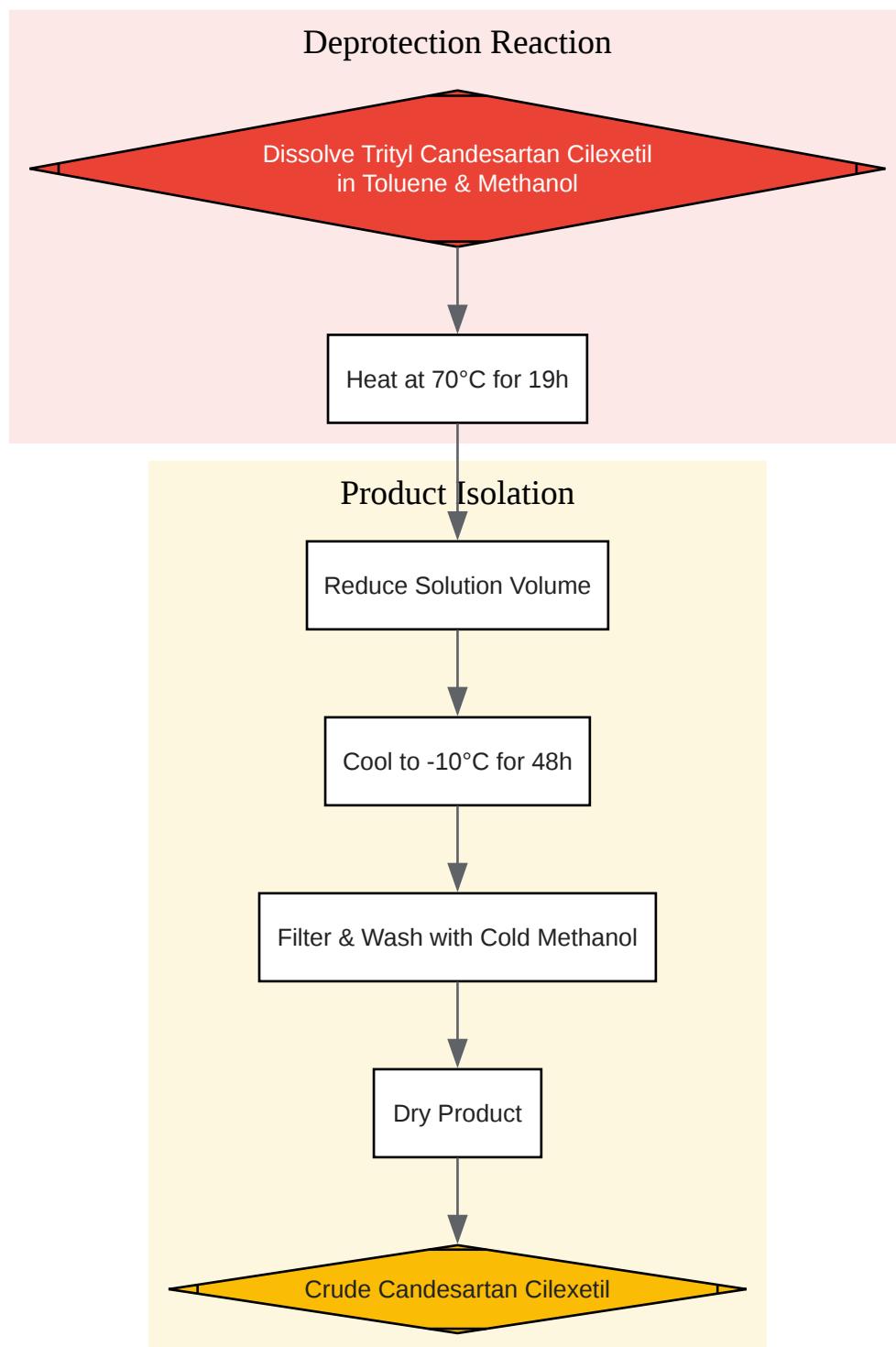
This protocol is based on the method described in patent WO2005037821A2.[\[1\]](#)

Materials:

- **Trityl candesartan cilexetil**
- Toluene
- Methanol
- Reaction vessel with reflux condenser and temperature control
- Filtration apparatus
- Rotary evaporator

Procedure:

- Dissolve **Trityl candesartan cilexetil** (5.0 g, 5.86 mmol) in toluene (30 ml) at 60°C.
- Add methanol (30 ml) to the solution.
- Heat the solution in an oil bath to 70°C for approximately 19 hours.
- Reduce the volume of the solution to about 16 g at 50-60°C under reduced pressure.
- Cool the solution to -10°C for about 48 hours to precipitate the product.
- Collect the precipitated solids by filtration.
- Wash the solids with cold methanol (2 x 2 ml, 0-5°C).
- Dry the product on the filter for about 1 hour to give crude Candesartan cilexetil.



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Caption: Workflow for the thermal deprotection of **Trityl Candesartan Cilexetil**.

Protocol 3: Deprotection of Trityl Candesartan Cilexetil (Acidic Method)

This protocol is based on the method described in patent WO2005037821A2.[\[1\]](#)

Materials:

- **Trityl candesartan cilexetil**
- Formic acid
- Dichloromethane
- Methanol
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Water
- Brine
- Sodium sulfate
- Reaction vessel with stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Prepare a solution of **Trityl candesartan cilexetil** (2.0 g, 2.35 mmol), formic acid (2.16 g, 46.9 mmol), dichloromethane (8 ml), and methanol (4 ml).
- Stir the solution at 25-27°C for about 5 hours. Monitor the reaction by TLC.
- Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

- Remove the dichloromethane under reduced pressure.
- Dilute the residue with water (10 ml) and extract with ethyl acetate (2 x 20 ml).
- Combine the organic layers, wash with brine (2 x 10 ml), and dry over sodium sulfate.
- Evaporate the solvent to give crude Candesartan cilexetil.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the reaction progress and determining the purity of the final Candesartan cilexetil product.

HPLC Method Parameters

- Column: C18 column (e.g., Octa Decyl Silyl, 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., phosphate buffer pH 2.5) and an organic solvent like acetonitrile or methanol.[\[6\]](#)
- Flow Rate: Typically around 1.0 mL/min.
- Detection Wavelength: UV detection at 210 nm or 254 nm is commonly used.[\[6\]\[7\]](#)
- Column Temperature: Controlled temperature, for instance, 40°C.
- Injection Volume: Typically 10-20 µL.
- Diluent: A mixture of water and acetonitrile is often used to prepare samples.[\[6\]](#)

Impurity Profiling: Trityl candesartan is a potential impurity in the final product and should be monitored. Other potential impurities and degradation products can also be identified and quantified using a validated HPLC method.[\[6\]](#)

Conclusion

The use of **Trityl candesartan cilexetil** as an intermediate is a well-established and effective strategy for the synthesis of Candesartan cilexetil. The choice of the deprotection method,

whether thermal or acidic, will depend on the desired purity profile, yield, and process scalability. Careful control of reaction parameters and robust analytical monitoring are crucial for producing high-quality Candesartan cilexetil suitable for pharmaceutical use.

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